

# Technical Guide: Methyl 2-(methylsulfamoyl)benzoate

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## Compound of Interest

Compound Name:	Methyl 2-(methylsulfamoyl)benzoate
CAS No.:	145889-95-8
Cat. No.:	B1453974

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## Synthetic Linchpin in Oxicam Drug Design and Impurity Profiling

### Executive Summary

**Methyl 2-(methylsulfamoyl)benzoate** (CAS: 145889-95-8) is a specialized sulfonamide ester used primarily as a strategic intermediate in medicinal chemistry.<sup>[1]</sup> It serves as the acyclic precursor to the 1,2-benzothiazine-3-carboxamide 1,1-dioxide core found in "oxicam" NSAIDs such as Piroxicam and Isoxicam.

Beyond its synthetic utility, this molecule is a critical impurity marker in the industrial production of saccharin and its derivatives. Understanding its physicochemical behavior, synthesis, and reactivity is essential for researchers optimizing NSAID yield or validating purity profiles in pharmaceutical manufacturing.

### Chemical Identity & IUPAC Nomenclature<sup>[2][3][4]</sup>

The precise nomenclature of this compound follows IUPAC rules for esters and sulfonamides.

## Nomenclature Breakdown

The name **Methyl 2-(methanesulfamoyl)benzoate** is constructed as follows:

- Parent Structure: Benzoate (The methyl ester of benzoic acid).<sup>[2]</sup>
- Principal Functional Group: Ester ( ) takes precedence over the sulfonamide.
- Substituent: The group at the ortho (2-) position is a sulfonyl group attached to an amine, which is further substituted with a methyl group.
  - Sulfonyl + Amine = Sulfamoyl ( ).
  - N-Methyl substitution = (Methanesulfamoyl) ( ).
- Locants: The carboxylate carbon is C1; the sulfamoyl group is at C2.

Systematic Name: Methyl 2-[(methanesulfamoyl)]benzoate.

## Physicochemical Profile<sup>[5][6][7]</sup>

Property	Data	Note
CAS Number	145889-95-8	Specific to the methyl ester/methyl amide.
Molecular Formula		
Molecular Weight	229.25 g/mol	
Physical State	Solid (Crystalline)	Typically white to off-white powder.
Solubility	DMSO, Methanol, DCM	Poorly soluble in water.
Key Functional Groups	Methyl Ester, Sulfonamide	Ester is susceptible to hydrolysis; Sulfonamide N-H is acidic ( ).

## Synthetic Pathways[2][6]

The synthesis of **Methyl 2-(methylsulfamoyl)benzoate** typically follows two distinct routes: the Sulfonyl Chloride Amidation (preferred for library synthesis) and the Saccharin Ring Opening (relevant to industrial impurity profiling).

### Method A: Sulfonyl Chloride Amidation (Primary Route)

This method offers high control and yield, avoiding the formation of thermodynamic byproducts associated with ring-opening reactions.

- Precursor: Methyl 2-(chlorosulfonyl)benzoate.[3]
- Reagent: Methylamine (aqueous or in THF).
- Base: Triethylamine or excess Methylamine (to scavenge HCl).
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol:

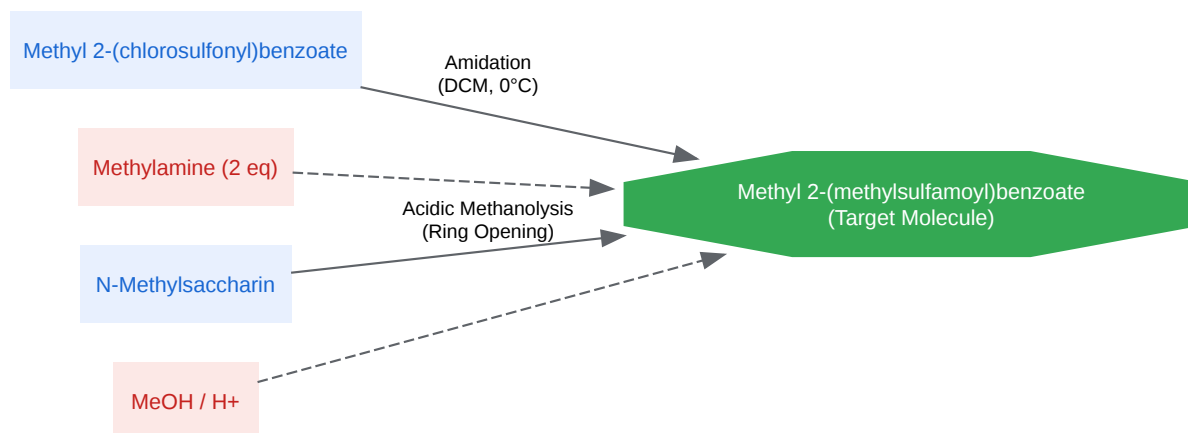
- Preparation: Dissolve Methyl 2-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous DCM at 0°C.
- Addition: Dropwise add Methylamine (2.2 eq) to the solution, maintaining temperature to prevent ester aminolysis.
- Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
- Workup: Wash with 1M HCl (to remove amine salts), then brine. Dry over and concentrate.
- Purification: Recrystallize from Ethanol/Hexane if necessary.

## Method B: Methanolysis of N-Methylsaccharin

This route represents the reverse of the cyclization used to make saccharin derivatives. It is often observed as a degradation pathway in alcoholic solvents under acidic conditions.

- Substrate: N-Methylsaccharin (2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide).
- Reagents: Methanol (excess),  
(catalytic).
- Mechanism: Acid-catalyzed nucleophilic attack of methanol at the carbonyl carbon cleaves the C-N bond, relieving ring strain but retaining the sulfonamide.

## Synthesis Workflow Diagram



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Figure 1: Dual synthetic pathways for **Methyl 2-(methylsulfamoyl)benzoate**.<sup>[3]</sup> The amidation route (top) is preferred for synthesis, while methanolysis (bottom) is relevant to degradation studies.

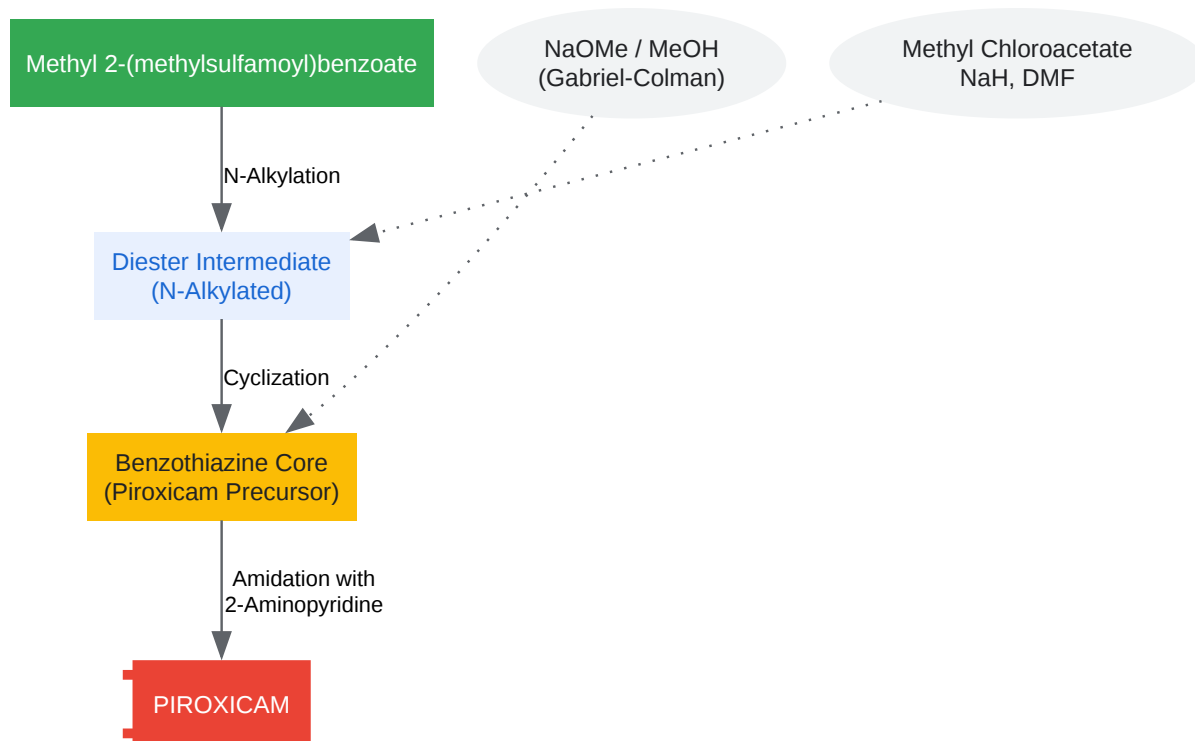
## Role in Drug Development: The Oxicam Pathway

**Methyl 2-(methylsulfamoyl)benzoate** is the "open-chain" precursor to the 1,2-benzothiazine scaffold. The transformation of this molecule into a drug like Piroxicam involves a sophisticated cascade known as the Gabriel-Colman Rearrangement.

### Mechanism of Action

- N-Alkylation: The sulfonamide nitrogen is alkylated with methyl chloroacetate (using NaH as base). This creates a diester intermediate: Methyl 2-[N-methyl-N-(methoxycarbonylmethyl)sulfamoyl]benzoate.
- Cyclization (Gabriel-Colman): Treatment with a strong alkoxide base (Sodium Methoxide) triggers an intramolecular Claisen condensation. The methylene carbon of the N-acetate attacks the benzoate ester carbonyl.
- Result: Formation of the 4-hydroxy-1,2-benzothiazine-3-carboxylate core.

### Reaction Pathway Diagram



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Figure 2: The critical role of **Methyl 2-(methylsulfamoyl)benzoate** in the synthesis of Piroxicam. The molecule serves as the substrate for the ring-closing expansion.

## Analytical Characterization

To validate the identity of **Methyl 2-(methylsulfamoyl)benzoate**, researchers should look for specific spectroscopic signatures that distinguish it from the cyclic saccharin starting material or the N-alkylated product.

### Proton NMR ( <sup>1</sup>H-NMR)

- Solvent:

or

.

- Ester Methyl: Singlet (

- ppm). Distinct sharp peak.
- N-Methyl: Doublet ( ppm). Coupled to the NH proton.
  - Sulfonamide NH: Broad quartet or singlet ( ppm, exchangeable with ).
  - Aromatic Protons: Multiplet ( ppm, 4H).

## Infrared Spectroscopy (FT-IR)

- Carbonyl ( ): Strong band at (Ester). Note: Saccharin carbonyl is typically higher ( ).
- Sulfonamide ( ): Asymmetric stretch ; Symmetric stretch .
- Amine ( ): Single band .

## Safety & Handling

While specific toxicological data for this intermediate is often extrapolated from related benzoates, standard laboratory safety protocols apply.

- GHS Classification (Predicted):
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Handling: Use in a fume hood. Avoid inhalation of dust.
- Storage: Store in a cool, dry place. Moisture sensitive (potential for ester hydrolysis).

## References

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## Sources

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- To cite this document: BenchChem. [Technical Guide: Methyl 2-(methylsulfamoyl)benzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1453974/docs#technical-guide-methyl-2-methylsulfamoyl-benzoate]

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